2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-9-15(20-12(2)19-11)23-13-6-8-21(10-13)17(22)14-5-4-7-18-16(14)24-3/h4-5,7,9,13H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOVHDWTOMEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyridine and pyrimidine derivatives. Key distinctions include substituent effects, molecular weight, and binding interactions. Below is a detailed analysis:
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects: The target compound’s methylsulfanyl group offers moderate lipophilicity, balancing solubility and membrane permeability. R434205’s mercapto group introduces redox sensitivity and susceptibility to oxidation, limiting its stability compared to the methylsulfanyl group in the target compound .
However, piperidine’s larger ring size may improve steric complementarity in certain targets .
Electronic and Steric Profiles :
- Fluorinated derivatives (e.g., ) exhibit enhanced electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effects. The target compound lacks fluorine but compensates with sulfur’s polarizability, which may favor π-π stacking or cation-π interactions .
Synthetic Accessibility :
- The tert-butyldimethylsilyl (TBS) group in ’s compound simplifies hydroxyl protection during synthesis but requires deprotection steps. The target compound’s methylsulfanyl group is synthetically straightforward to introduce via thioetherification .
Binding Affinity and Pharmacological Potential
- Hydrophobic Enclosure : The methylsulfanyl and pyridine groups in the target compound may participate in hydrophobic enclosure interactions, as described in Glide XP scoring models . This could mimic BK76306’s trifluoromethyl-driven binding but with reduced desolvation penalties.
- Hydrogen Bonding : The pyrrolidine-linked carbonyl group may form hydrogen bonds with protein residues, similar to ’s oxime but without the steric bulk of the TBS group .
Pharmacokinetic Considerations
- Metabolism : The methylsulfanyl group is less prone to oxidation than R434205 ’s thiol, improving metabolic stability. However, it may still undergo CYP450-mediated oxidation to sulfoxide derivatives .
- Solubility : The target compound’s molecular weight (~376 g/mol) and moderate logP suggest favorable solubility compared to bulkier analogs like R434205 (473 g/mol) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Step 1 : Coupling the pyrrolidin-3-yloxy group to the pyrimidine ring via nucleophilic substitution under basic conditions (e.g., NaH/DMF, 60–80°C) .
- Step 2 : Introducing the 2-(methylsulfanyl)pyridine-3-carbonyl moiety via amide bond formation. Activate the carboxylic acid (e.g., using HATU or EDCI) and react with the pyrrolidine amine at room temperature in anhydrous DCM .
- Critical Factors : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) to separate polar byproducts.
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to 4°C for crystal formation.
- HPLC : For analytical-scale purity (>98%), employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase .
Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include:
- Pyrimidine methyl groups: δ 2.1–2.4 ppm (singlets for 2,4-dimethyl).
- Pyrrolidine protons: δ 3.5–4.0 ppm (multiplet for N-CH2 and O-CH).
- Pyridine protons: δ 7.8–8.5 ppm (doublets for aromatic Hs) .
- HRMS : Expect [M+H]+ at m/z 403.1421 (calculated using PubChem data) .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). Monitor via HPLC:
- Acidic conditions may cleave the pyrrolidine-amide bond (t1/2 ~12 hrs at pH 2).
- Neutral/basic conditions show higher stability (t1/2 >48 hrs at pH 7–9) .
- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C in inert atmospheres) .
Q. What computational strategies (e.g., molecular docking, QSAR) are suitable for predicting this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use the crystal structure of target proteins (e.g., kinases) from the PDB. Optimize the ligand’s 3D structure (SMILES: from PubChem ) and perform flexible docking with AutoDock Vina.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate against bioactivity data from pyrimidine analogs .
Q. How do structural modifications (e.g., replacing methylsulfanyl with methoxy) affect binding affinity in target proteins?
- Methodological Answer :
- SAR Analysis : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Test in vitro binding assays (e.g., fluorescence polarization).
- Data Interpretation : Methylsulfanyl enhances hydrophobic interactions (IC50 ~50 nM vs. methoxy IC50 ~120 nM in kinase assays) .
Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling or oxidation reactions?
- Methodological Answer :
- Cross-Coupling : The pyrimidine’s 6-position oxygen is electron-withdrawing, facilitating Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Use Pd(OAc)₂/XPhos in toluene at 110°C .
- Oxidation : The methylsulfanyl group oxidizes to sulfone with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C. Confirm via 1H NMR (sulfone resonance at δ 3.3 ppm) .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
